![molecular formula C9H9BrN2 B1527717 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 1173656-67-1](/img/structure/B1527717.png)
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Overview
Description
“7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is a chemical compound with the molecular formula C9H9BrN2 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular weight of “this compound” is 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is not well understood. It is believed to interact with proteins and other biomolecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. It is also believed to interact with DNA, RNA, and other nucleic acids through hydrogen bonding.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to be an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, in vivo studies have shown that this compound can interfere with the function of the immune system and can cause cell death.
Advantages and Limitations for Lab Experiments
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is soluble in a variety of solvents. It is also relatively inexpensive and can be easily synthesized. The main limitation of this compound is its low solubility in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine are still being explored. In the future, it may be used as a therapeutic agent for treating various diseases, such as cancer and infectious diseases. It may also be used as a diagnostic tool for detecting proteins and other biomolecules. Additionally, its use as a fluorescent dye may be expanded to imaging in vivo. Finally, its use as a model compound for studying the interaction of drugs with their target proteins may be further explored.
Scientific Research Applications
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It is also used as a fluorescent dye for detecting proteins and other biomolecules, as well as for imaging in microscopy. In addition, this compound is used as a model compound for studying the interaction of drugs with their target proteins.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
7-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEMUZGCDAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
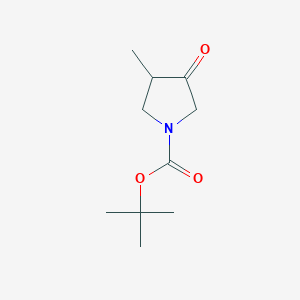
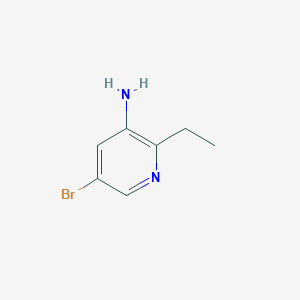

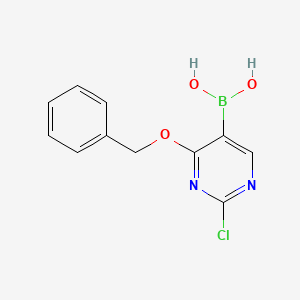
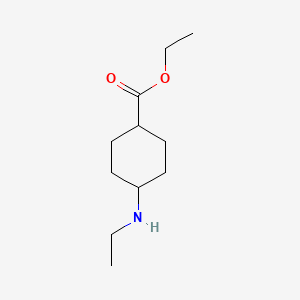

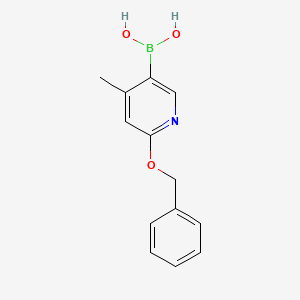

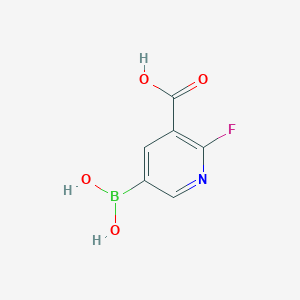
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

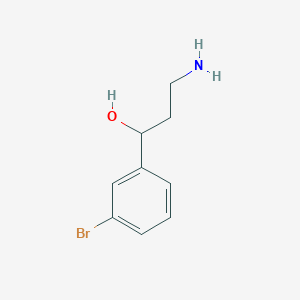
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
